molecular formula C15H20O4 B1311343 8-(4-Methoxyphenyl)-8-oxooctanoic acid CAS No. 22811-92-3

8-(4-Methoxyphenyl)-8-oxooctanoic acid

Cat. No.: B1311343
CAS No.: 22811-92-3
M. Wt: 264.32 g/mol
InChI Key: XPPOUULOOGENNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Methoxyphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to an oxooctanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methoxyphenyl)-8-oxooctanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. This method typically uses a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation of 4-methoxybenzene with octanoyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, catalyst concentration, and reaction time. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

8-(4-Methoxyphenyl)-8-oxooctanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 8-(4-Hydroxyphenyl)-8-oxooctanoic acid.

    Reduction: 8-(4-Methoxyphenyl)-8-hydroxyoctanoic acid.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

8-(4-Methoxyphenyl)-8-oxooctanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(4-Methoxyphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Similar structure but with a shorter carbon chain.

    4-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.

    4-Methoxyphenylacetonitrile: Contains a nitrile group instead of a carboxylic acid.

Uniqueness

8-(4-Methoxyphenyl)-8-oxooctanoic acid is unique due to its longer carbon chain and the presence of both a methoxyphenyl group and a carbonyl group.

Properties

IUPAC Name

8-(4-methoxyphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-19-13-10-8-12(9-11-13)14(16)6-4-2-3-5-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPOUULOOGENNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447770
Record name 8-(4-METHOXYPHENYL)-8-OXOOCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22811-92-3
Record name 8-(4-METHOXYPHENYL)-8-OXOOCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.